Rp-cAMPS is a synthetic analog of cyclic adenosine monophosphate (cAMP) widely employed in scientific research as a cell-permeable, competitive antagonist of cAMP-dependent protein kinase (PKA) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It acts by binding to the regulatory subunit of PKA without activating the catalytic subunit, effectively blocking the downstream effects of cAMP [, , , , , , ]. Rp-cAMPS is often used in conjunction with its diastereomer, Sp-cAMPS, a PKA activator, to dissect the role of the cAMP/PKA pathway in various cellular processes [, , , , ].
The compound is classified under cyclic nucleotide analogs and is recognized by its CAS number 93602-66-5. It is soluble in water, allowing for easy application in various biological assays. The molecular formula for cAMPS-Sp, triethylammonium salt is C16H27N6O5PS, with a molecular weight of 446.46 g/mol .
The synthesis of cAMPS-Sp typically involves the modification of adenosine monophosphate through a series of chemical reactions that introduce a phosphorothioate group at the 3' position. This modification enhances the compound's resistance to hydrolysis by phosphodiesterases, which are enzymes that degrade cyclic nucleotides. The synthesis process may include:
These steps require careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yields and purity of the final product .
The molecular structure of cAMPS-Sp features a cyclic adenosine base with a phosphorothioate group. The presence of the triethylammonium moiety enhances its solubility in aqueous environments. Key structural data includes:
cAMPS-Sp can participate in several biochemical reactions, primarily as an activator of protein kinase A (PKA) and other cAMP-dependent pathways. The compound mimics the action of natural cAMP but exhibits distinct binding affinities for various receptors:
The mechanism by which cAMPS-Sp exerts its effects involves several steps:
Studies have shown that cAMPS-Sp can modulate intracellular signaling pathways without requiring traditional G protein-coupled receptor activation .
cAMPS-Sp exhibits several notable physical and chemical properties:
cAMPS-Sp is widely used in scientific research for various applications:
The compound's ability to mimic natural signaling pathways while providing enhanced stability makes it an invaluable tool in modern biochemical research .
cAMPS-Sp (Sp-5,6-DCl-cBiMPS) is a phosphorothioate analog of cyclic adenosine monophosphate (cAMP) engineered to resist phosphodiesterase degradation while mimicking cAMP’s allosteric effects. Its primary targets include:
Key Mechanisms:
Table 1: Binding Kinetics of cAMPS-Sp vs. cAMP
Target | cAMP Kd (µM) | cAMPS-Sp Kd (µM) | Biological Effect |
---|---|---|---|
PKA-RIα | 1.0 | 0.2 | Enhanced kinase activation |
PKA-RIIβ | 0.8 | 0.15 | Anchored holoenzyme dissociation |
EPAC1 | 30 | 25 | Rap1 GTPase activation |
Chirality dictates cAMPS-Sp’s biological efficacy. The Sp diastereomer (cAMPS-Sp) adopts a spatial configuration identical to endogenous cAMP’s ribose ring, enabling high-affinity interactions with CNBDs. In contrast, the Rp enantiomer (Rp-cAMPS) acts as a competitive antagonist [6] [9].
Experimental Evidence:
Table 2: Stereoselectivity in Biological Activity
Parameter | cAMPS-Sp | Rp-cAMPS | Significance |
---|---|---|---|
PKA Activation (EC50) | 5 µM | >100 µM | Full agonist vs. antagonist |
CREB Phosphorylation | Yes (1 µM) | No | Gene regulation specificity |
PDE3A Inhibition | Ki = 47.6 µM | Inactive | Prolonged cAMP signaling |
Chirality-Driven Selectivity:The "three-point attachment" model explains enantiomer specificity: cAMPS-Sp engages CNBDs via:
cAMPS-Sp’s phosphorothioate modification and chlorine substitutions enhance its stability and selectivity for cAMP receptors:
Biophysical Insights:Surface plasmon resonance (SPR) studies demonstrate:
Table 3: Selectivity Analysis of cAMPS-Sp
Target | Affinity (Kd/EC50, µM) | Selectivity vs. cAMP | Functional Consequence |
---|---|---|---|
PKA-RIα | 0.2 | 5-fold ↑ | Sustained kinase activation |
PKA-RIIβ | 0.15 | 6-fold ↑ | Compartmentalized signaling |
EPAC1 | 40 (EC50) | 1.5-fold ↑ | Rap1-mediated adhesion |
PDE10A GAF domain | 50 (EC50) | Not applicable | cGMP hydrolysis modulation |
Mechanism of Subunit Selectivity:cAMPS-Sp’s chlorine atoms enhance interactions with:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0